molecular formula C7H14N6 B14394787 N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine CAS No. 88497-83-0

N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14394787
CAS No.: 88497-83-0
M. Wt: 182.23 g/mol
InChI Key: PDVYMFODXGWGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the triazine ring, making it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and dimethylamine. The process can be summarized as follows:

    Step 1: Cyanuric chloride is dissolved in an organic solvent such as acetone or tetrahydrofuran.

    Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to form an intermediate.

    Step 3: Dimethylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature.

    Step 4: The reaction mixture is stirred for several hours until the desired product is formed.

    Step 5: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Melamine: A triazine derivative with three amino groups attached to the ring.

    Cyanuric chloride: A triazine compound with three chlorine atoms attached to the ring.

    Atrazine: A herbicide belonging to the triazine family, used for weed control.

Uniqueness

N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and dimethyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88497-83-0

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C7H14N6/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H3,8,9,10,11,12)

InChI Key

PDVYMFODXGWGTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.